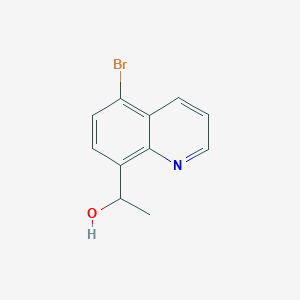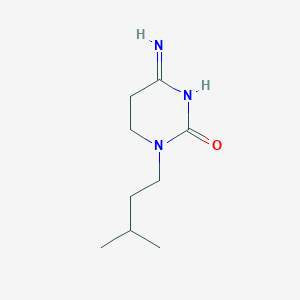![molecular formula C18H18N2O4S B15328793 3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B15328793.png)
3-(1H-indol-3-yl)-2-{[(3-methylphenyl)sulfonyl]amino}propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(M-tolylsulfonyl)tryptophan is a synthetic derivative of tryptophan, an essential amino acid known for its unique properties and significant role in various biological processes. This compound is characterized by the presence of a tolylsulfonyl group attached to the tryptophan molecule, which imparts distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (M-tolylsulfonyl)tryptophan typically involves the sulfonylation of tryptophan with a tolylsulfonyl chloride reagent. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of (M-tolylsulfonyl)tryptophan follows similar synthetic routes but on a larger scale. The process involves continuous addition of reactants and efficient mixing to maintain reaction consistency. Advanced purification techniques, such as recrystallization and chromatography, are employed to achieve high purity levels required for commercial applications .
Analyse Chemischer Reaktionen
Types of Reactions: (M-tolylsulfonyl)tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, resulting in the formation of reduced sulfonyl derivatives.
Substitution: The tolylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; mild to moderate temperatures.
Reduction: Sodium borohydride; room temperature.
Substitution: Various nucleophiles; presence of a base like triethylamine.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced sulfonyl derivatives.
Substitution: Substituted tryptophan derivatives.
Wissenschaftliche Forschungsanwendungen
(M-tolylsulfonyl)tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of protein structure and function due to its ability to interact with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds .
Wirkmechanismus
The mechanism of action of (M-tolylsulfonyl)tryptophan involves its interaction with specific molecular targets, such as enzymes and receptors. The tolylsulfonyl group enhances the compound’s ability to form stable complexes with these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Tryptophan: The parent compound, essential for protein synthesis and precursor to serotonin.
N-acetyltryptophan: A derivative with acetylation at the amino group, used in various biochemical studies.
5-hydroxytryptophan: A hydroxylated form of tryptophan, a precursor to serotonin and melatonin
Uniqueness: (M-tolylsulfonyl)tryptophan is unique due to the presence of the tolylsulfonyl group, which imparts distinct chemical reactivity and biological activity. This modification enhances its stability and interaction with molecular targets, making it a valuable tool in scientific research and industrial applications .
Eigenschaften
Molekularformel |
C18H18N2O4S |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
3-(1H-indol-3-yl)-2-[(3-methylphenyl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C18H18N2O4S/c1-12-5-4-6-14(9-12)25(23,24)20-17(18(21)22)10-13-11-19-16-8-3-2-7-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22) |
InChI-Schlüssel |
IOUFTDKKOHIRFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


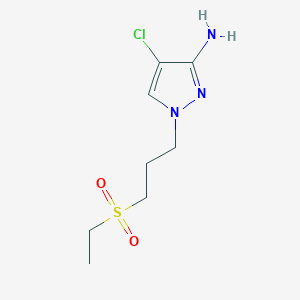
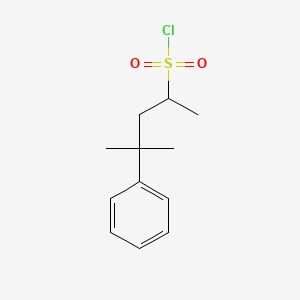
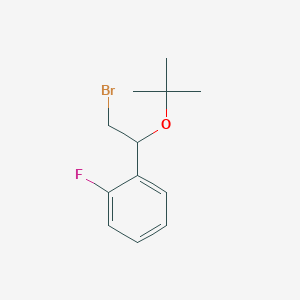
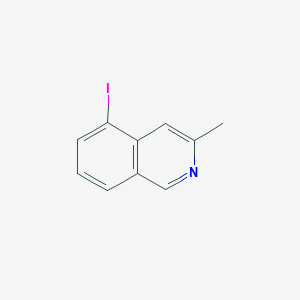
![5-Oxa-6-azaspiro[3.4]oct-6-ene-7-carboxylic acid](/img/structure/B15328737.png)
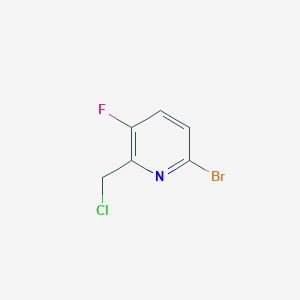
![3-Chloro-7-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B15328742.png)
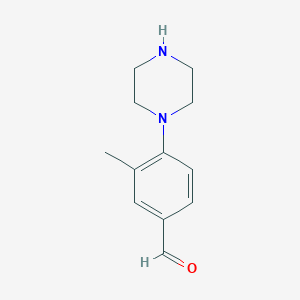
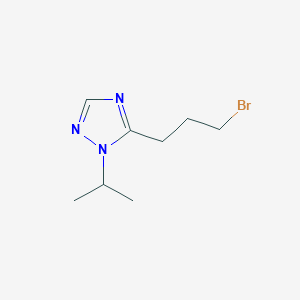
![(1S)-1-[2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B15328773.png)
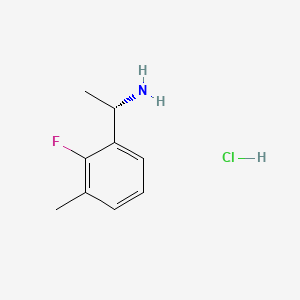
![3-Chloro-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B15328784.png)
